molecular formula C22H26N2O5S B3951204 3,4-dihydro-1H-isoquinolin-2-yl-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid

3,4-dihydro-1H-isoquinolin-2-yl-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid

Cat. No.: B3951204
M. Wt: 430.5 g/mol
InChI Key: IIGJCPYKQIIRIN-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-isoquinolin-2-yl-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid is a complex organic compound that features a unique combination of isoquinoline and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone typically involves multiple stepsThe reaction conditions often require the use of strong bases and solvents such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-isoquinolin-2-yl-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3,4-Dihydro-1H-isoquinolin-2-yl-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-1H-isoquinolin-2-yl-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone is unique due to its combination of isoquinoline and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS.C2H2O4/c23-20(22-12-9-16-4-1-2-5-18(16)14-22)17-7-10-21(11-8-17)15-19-6-3-13-24-19;3-1(4)2(5)6/h1-6,13,17H,7-12,14-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGJCPYKQIIRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)CC4=CC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-dihydro-1H-isoquinolin-2-yl-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid
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3,4-dihydro-1H-isoquinolin-2-yl-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid
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3,4-dihydro-1H-isoquinolin-2-yl-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid
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3,4-dihydro-1H-isoquinolin-2-yl-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid
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3,4-dihydro-1H-isoquinolin-2-yl-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid
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3,4-dihydro-1H-isoquinolin-2-yl-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid

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